2,2,6,6-Tetramethyl-1-nitroso-4-piperidone
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Overview
Description
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone is an organic compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a nitroso group attached to a piperidone ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitroso and nitro compounds.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various nitroso, nitro, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving free radicals and oxidative stress.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone involves its ability to undergo redox reactions. The nitroso group can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor to the nitroso compound, used in similar applications.
2,2,6,6-Tetramethylpiperidine: Another related compound with different reactivity and applications.
4-Oxo-2,2,6,6-tetramethylpiperidine: A related compound formed through oxidation reactions .
Uniqueness
Its ability to participate in redox reactions and form reactive intermediates sets it apart from other similar compounds .
Properties
CAS No. |
640-01-7 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-nitrosopiperidin-4-one |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h5-6H2,1-4H3 |
InChI Key |
PBOJDTWOZVDRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1N=O)(C)C)C |
Origin of Product |
United States |
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